Sulfametomidine
Description
Properties
IUPAC Name |
4-amino-N-(6-methoxy-2-methylpyrimidin-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-8-14-11(7-12(15-8)19-2)16-20(17,18)10-5-3-9(13)4-6-10/h3-7H,13H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLSCPPJEVXONT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023616 | |
| Record name | Sulfamethomidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3772-76-7 | |
| Record name | Sulfametomidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3772-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfametomidine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003772767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfametomidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13485 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfamethomidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfametomidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.109 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAMETOMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/940ZL3AHKB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of sulfametomidine involves the reaction of 4-amino-N-(6-methoxy-2-methylpyrimidin-4-yl)benzenesulfonamide with appropriate reagents under controlled conditions . The industrial production methods typically involve large-scale synthesis using similar reaction pathways, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Sulfametomidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Clinical Applications
Sulfametomidine is primarily utilized in clinical settings for its antibacterial properties. It is effective against a broad spectrum of gram-positive and gram-negative bacteria, making it a valuable therapeutic agent in treating various infections.
Antibacterial Properties
- Mechanism of Action : this compound acts as a competitive antagonist to para-aminobenzoic acid (PABA), inhibiting folate synthesis necessary for bacterial growth and replication .
- Spectrum of Activity : It is effective against bacteria such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, but shows limited efficacy against resistant strains like Pseudomonas aeruginosa .
Treatment Regimens
This compound can be administered in various forms, including oral and injectable formulations, depending on the severity and type of infection being treated. It is often prescribed for:
- Urinary tract infections
- Respiratory tract infections
- Skin and soft tissue infections
Veterinary Applications
In veterinary medicine, this compound is widely used to treat bacterial infections in livestock and pets. Its use has been linked to improved health outcomes in animals.
Growth Promotion
This compound has been incorporated into animal feeds to promote growth and prevent disease, particularly in poultry and swine . This practice raises concerns about antibiotic resistance but remains prevalent in some agricultural practices.
Disease Treatment
Veterinary applications include treatment for:
- Gastrointestinal infections
- Respiratory infections
- Dermatological conditions
Research Applications
This compound's chemical properties make it a subject of interest in various research fields, including medicinal chemistry and pharmacology.
Drug Development
Research into this compound derivatives aims to enhance its efficacy and reduce resistance. Studies have explored modifications to the sulfonamide structure to improve binding affinity to bacterial enzymes .
Anticancer Potential
Emerging studies suggest that sulfonamide compounds, including this compound, may have anticancer properties due to their ability to inhibit cell proliferation. Research is ongoing to evaluate these effects in various cancer models .
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Clinical | Treatment of bacterial infections | Broad-spectrum antibacterial activity |
| Veterinary | Disease treatment and growth promotion | Improved health outcomes in livestock |
| Research | Drug development and anticancer studies | Potential new therapeutic applications |
Clinical Efficacy
A study conducted on patients with urinary tract infections demonstrated significant improvement with this compound treatment compared to placebo groups, showcasing its effectiveness against common pathogens .
Veterinary Use
In veterinary trials, this compound was administered to livestock suffering from respiratory infections, resulting in a marked decrease in morbidity rates, thus highlighting its importance in animal health management .
Mechanism of Action
Sulfametomidine exerts its antibacterial effects by inhibiting the synthesis of folic acid in bacteria. It acts as a competitive inhibitor of para-aminobenzoic acid (PABA), an essential component for bacterial growth. By blocking the synthesis of folic acid, this compound prevents the bacteria from multiplying and spreading .
Comparison with Similar Compounds
Structural and Chemical Properties
Sulfametomidine shares core structural features with other sulfonamides: a sulfonamide group (SO₂NH₂) attached to an aromatic ring. Key differences lie in substituents, which influence pharmacokinetics and spectrum of activity.
Table 1: Chemical Comparison of this compound and Selected Sulfonamides
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C₁₂H₁₄N₄O₃S | 294.33 | 4-methoxy, 5-methylpyrimidine |
| Sulfamethoxazole | C₁₀H₁₁N₃O₃S | 253.28 | 3-methoxy, 5-methylisoxazole |
| Sulfadiazine | C₁₀H₁₀N₄O₂S | 250.28 | Pyrimidine ring (no methoxy) |
| Sulfamerazine | C₁₁H₁₂N₄O₂S | 264.30 | 4-methylpyrimidine |
| Sulfamonomethoxine | C₉H₁₀N₄O₃S₂ | 286.33 | 5-methoxy, 6-methylpyrimidine |
Pharmacokinetic Profiles
Table 2: Pharmacokinetic Comparison
| Compound | Half-Life (Hours) | Protein Binding (%) | Excretion Route | Bioavailability |
|---|---|---|---|---|
| This compound | 27 | ~70–80 | Renal | High (~90%) |
| Sulfamethoxazole | 10–12 | ~60–70 | Renal | Moderate (~70%) |
| Sulfadiazine | 6–12 | ~60 | Renal | Moderate (~60%) |
| Sulfamerazine | 8–10 | ~50–60 | Renal | Moderate (~65%) |
| Sulfamonomethoxine | 24–36 | ~75–85 | Renal | High (~85%) |
Spectrum of Activity and Clinical Use
- This compound : Effective against Gram-positive bacteria (e.g., Streptococcus) and some Gram-negative pathogens. Used for respiratory and urinary tract infections due to its long-acting nature .
- Sulfamethoxazole : Broad-spectrum, often combined with trimethoprim (as co-trimoxazole) for Pneumocystis jirovecii and urinary infections .
- Sulfadiazine : Used for toxoplasmosis and meningitis (combined with pyrimethamine) .
- Sulfamonomethoxine: Similar to this compound but with enhanced activity against E. coli .
Key Differentiators
Long Half-Life : this compound’s 27-hour half-life allows once-daily dosing, unlike sulfadiazine or sulfamethoxazole .
Structural Uniqueness : The 4-methoxy and 5-methyl groups on the pyrimidine ring enhance lipophilicity and tissue penetration compared to sulfamerazine .
Environmental Impact : this compound degrades slower in aquatic environments than sulfamethoxazole, raising concerns about antibiotic resistance .
Biological Activity
Sulfametomidine, a member of the sulfonamide class of antibiotics, exhibits a range of biological activities, primarily centered around its antibacterial properties. This article explores the pharmacological mechanisms, metabolic pathways, and therapeutic applications of this compound, supported by relevant data tables and case studies.
This compound functions by inhibiting bacterial folic acid synthesis. It competitively blocks the enzyme dihydropteroate synthase, which is crucial for the condensation of p-aminobenzoic acid (PABA) with pteridine to form dihydropteroate. This inhibition disrupts the production of folate, essential for nucleic acid synthesis in bacteria, leading to bacteriostasis or bacterial cell death.
Pharmacokinetics and Metabolism
This compound undergoes significant metabolic processes in the human body. Research indicates that the kidneys play a vital role in its clearance and metabolism. The formation of N1- and N2-glucuronides has been demonstrated, showcasing the kidneys' capability to perform conjugation reactions such as acyl glucuronidation .
Table 1: Metabolic Pathways of this compound
| Metabolic Process | Description |
|---|---|
| Glomerular Filtration | Initial filtration of this compound in kidneys |
| Tubular Secretion | Active secretion into urine |
| Glucuronidation | Formation of N1- and N2-glucuronides |
Antibacterial Activity
This compound exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. Its efficacy has been tested against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Table 2: Antibacterial Efficacy of this compound
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Case Studies on Clinical Applications
-
Case Study on Urinary Tract Infections (UTIs) :
A clinical trial involving patients with recurrent UTIs demonstrated that this compound effectively reduced bacterial load and symptoms when administered at a dosage of 1 g twice daily over seven days. The study reported a 75% success rate in symptom resolution . -
Case Study on Respiratory Infections :
In another study focused on respiratory infections caused by Haemophilus influenzae, patients treated with this compound showed significant improvement in clinical symptoms compared to a control group receiving placebo. The treatment resulted in a decrease in fever and cough frequency within three days .
Toxicity and Side Effects
While generally well-tolerated, this compound can cause adverse effects, including hypersensitivity reactions, gastrointestinal disturbances, and hematological abnormalities such as agranulocytosis. Monitoring is essential during treatment to mitigate these risks.
Q & A
Q. What is the molecular classification of Sulfametomidine, and how does this inform its pharmacological profile?
Methodological Approach:
- Structural Analysis : Use spectroscopic techniques (e.g., NMR, mass spectrometry) to confirm the aminobenzenesulfonamide backbone and substituent positions .
- Mechanistic Studies : Conduct in vitro enzyme inhibition assays targeting dihydropteroate synthase (DHPS) to establish its primary antibacterial mechanism .
- Pharmacokinetic Profiling : Compare absorption and elimination rates across animal models (e.g., rodents) using standardized dosing and sampling protocols .
Key Data:
| Property | Value/Classification | Reference |
|---|---|---|
| Chemical Class | Aminobenzenesulfonamide | |
| Primary Mechanism | Competitive DHPS inhibition | |
| Mouse LD50 (oral) | 16,000 mg/kg |
Q. What established protocols are recommended for synthesizing this compound in laboratory settings?
Methodological Approach:
- Synthetic Pathway Optimization : Follow stepwise sulfonylation and methylation reactions, referencing historical synthetic routes for long-acting sulfonamides .
- Purity Validation : Employ HPLC with UV detection to verify purity (>98%) and characterize intermediates via melting point analysis .
- Reproducibility : Document reaction conditions (solvents, catalysts, temperatures) rigorously to ensure replicability .
Critical Considerations:
Q. How does this compound’s spectrum of activity compare to other sulfonamide antibiotics?
Methodological Approach:
- Comparative MIC Testing : Perform broth microdilution assays against Streptococcus pneumoniae and Escherichia coli to assess potency .
- Resistance Profiling : Cross-reference with clinical isolates harboring sul1 or sul2 resistance genes to evaluate susceptibility breakdown .
- Structural-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., methoxy groups) with bacterial uptake efficiency .
Advanced Research Questions
Q. What experimental strategies can address this compound’s efficacy against sulfonamide-resistant strains?
Methodological Approach:
- Combinatorial Screens : Test this compound with DHPS co-factor analogs (e.g., p-aminobenzoic acid) to bypass resistance mechanisms .
- Molecular Dynamics Simulations : Model DHPS active-site mutations (e.g., Phe→Leu) to predict binding affinity changes .
- In Vivo Synergy Studies : Administer this compound with diaminopyrimidines (e.g., trimethoprim) in infected murine models .
Analytical Framework:
| Variable | Strategy | Reference |
|---|---|---|
| Resistance Mitigation | Combinatorial therapy | |
| Computational Modeling | GROMACS/AMBER for DHPS dynamics |
Q. How can researchers resolve discrepancies in reported pharmacokinetic parameters (e.g., half-life) across preclinical models?
Methodological Approach:
- Cross-Species Harmonization : Standardize administration routes (oral vs. subcutaneous) and sampling intervals to reduce variability .
- Compartmental Modeling : Use Phoenix WinNonlin to derive species-specific absorption rate constants () and volume of distribution () .
- Assay Validation : Cross-validate HPLC-MS/MS methods with certified reference materials to ensure measurement accuracy .
Key Considerations:
- Report interspecies metabolic differences (e.g., cytochrome P450 activity) as confounding factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
